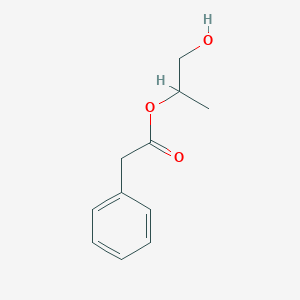
1-Hydroxypropan-2-yl phenylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hydroxypropan-2-yl phenylacetate is an organic compound with the molecular formula C11H14O3. It is an ester formed from the reaction between phenylacetic acid and 1-hydroxypropan-2-ol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Hydroxypropan-2-yl phenylacetate can be synthesized through esterification. The reaction involves the condensation of phenylacetic acid with 1-hydroxypropan-2-ol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of immobilized enzymes as biocatalysts can also be explored to achieve enantioselective synthesis, which is crucial for pharmaceutical applications.
Análisis De Reacciones Químicas
Types of Reactions: 1-Hydroxypropan-2-yl phenylacetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Phenylacetic acid derivatives.
Reduction: 1-Hydroxypropan-2-yl phenylmethanol.
Substitution: Various esters and amides.
Aplicaciones Científicas De Investigación
1-Hydroxypropan-2-yl phenylacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of prodrugs.
Industry: Utilized in the production of fragrances and flavoring agents due to its ester functionality.
Mecanismo De Acción
The mechanism of action of 1-hydroxypropan-2-yl phenylacetate involves its interaction with specific molecular targets. The ester group can be hydrolyzed by esterases to release phenylacetic acid and 1-hydroxypropan-2-ol. These metabolites can then participate in various biochemical pathways, influencing cellular processes.
Comparación Con Compuestos Similares
- 1-[4-(2-hydroxypropan-2-yl)phenyl]ethan-1-one
- 2-Acetoxy-1-propanol
- Ethyl phenylacetate
Uniqueness: 1-Hydroxypropan-2-yl phenylacetate is unique due to its specific ester linkage and the presence of both hydroxyl and phenylacetate groups. This combination imparts distinct chemical properties and reactivity, making it valuable in specialized applications.
Propiedades
Número CAS |
80550-08-9 |
|---|---|
Fórmula molecular |
C11H14O3 |
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
1-hydroxypropan-2-yl 2-phenylacetate |
InChI |
InChI=1S/C11H14O3/c1-9(8-12)14-11(13)7-10-5-3-2-4-6-10/h2-6,9,12H,7-8H2,1H3 |
Clave InChI |
DXHOVHBHSDKPAJ-UHFFFAOYSA-N |
SMILES canónico |
CC(CO)OC(=O)CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


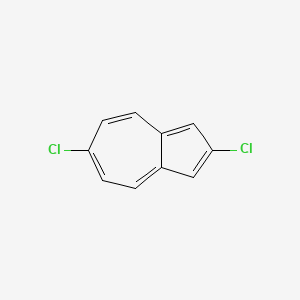
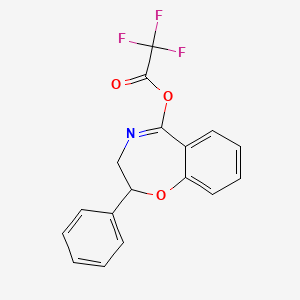
![8-[(Oxolan-2-yl)methyl]-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B14417739.png)
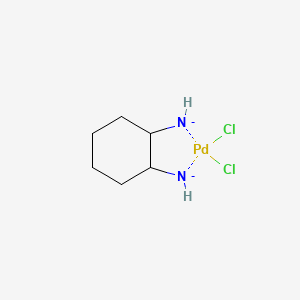
![Dimethyl [phenyl(trimethylsilyl)methyl]phosphonate](/img/structure/B14417744.png)
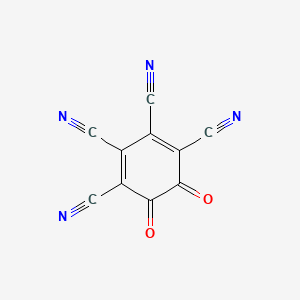
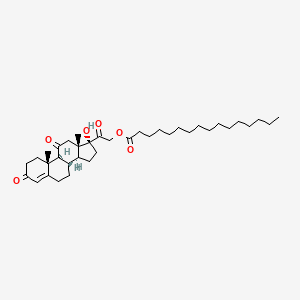
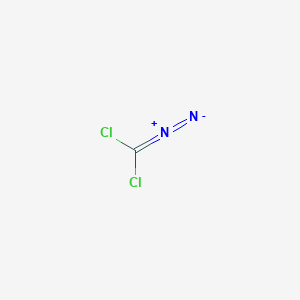
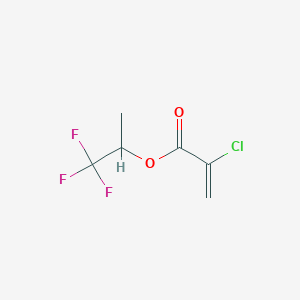

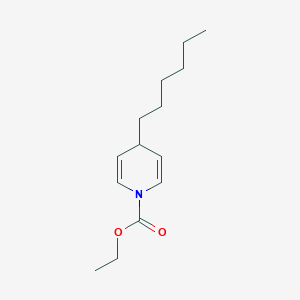
![1-[2,2-Dimethyl-3,3-bis(phenylsulfanyl)cyclopropyl]ethan-1-one](/img/structure/B14417775.png)

![4-[4-Chloro-2-(2-chlorobenzoyl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14417786.png)
